1-(3-Chloro-4-cyanophenyl)-3-cyclopentylurea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-cyanophenyl)-3-cyclopentylurea typically involves the reaction of 3-chloro-4-cyanophenyl isocyanate with cyclopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process may involve steps such as:
Preparation of 3-chloro-4-cyanophenyl isocyanate: This intermediate can be synthesized from 3-chloro-4-cyanophenylamine through a reaction with phosgene or a phosgene substitute.
Reaction with cyclopentylamine: The isocyanate intermediate is then reacted with cyclopentylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-cyanophenyl)-3-cyclopentylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro and cyano groups in the compound can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can lead to the formation of various substituted urea compounds .
Scientific Research Applications
1-(3-Chloro-4-cyanophenyl)-3-cyclopentylurea has several scientific research applications, including:
Medicinal Chemistry: It is studied as an androgen receptor antagonist for the treatment of prostate cancer.
Biological Research: The compound is used to investigate the role of androgen receptors in various biological processes.
Industrial Applications: It can be used as an intermediate in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-cyanophenyl)-3-cyclopentylurea involves its binding to the androgen receptor, thereby inhibiting the receptor’s activity. This inhibition prevents the androgen receptor from driving the expression of genes involved in the growth and survival of prostate cancer cells. The compound competitively inhibits androgen binding, androgen receptor nuclear translocation, and androgen-mediated transcription .
Comparison with Similar Compounds
Similar Compounds
2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides: These compounds also target the androgen receptor and have been studied for their potential in treating prostate cancer.
Darolutamide: Another androgen receptor antagonist with a similar mechanism of action.
Uniqueness
1-(3-Chloro-4-cyanophenyl)-3-cyclopentylurea is unique due to its specific chemical structure, which provides distinct binding properties and efficacy in inhibiting the androgen receptor. Its cyclopentylurea moiety differentiates it from other similar compounds, potentially offering advantages in terms of potency and selectivity .
Properties
Molecular Formula |
C13H14ClN3O |
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Molecular Weight |
263.72 g/mol |
IUPAC Name |
1-(3-chloro-4-cyanophenyl)-3-cyclopentylurea |
InChI |
InChI=1S/C13H14ClN3O/c14-12-7-11(6-5-9(12)8-15)17-13(18)16-10-3-1-2-4-10/h5-7,10H,1-4H2,(H2,16,17,18) |
InChI Key |
GWAYLVVTCVLQHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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